Terpineol, natural

描述

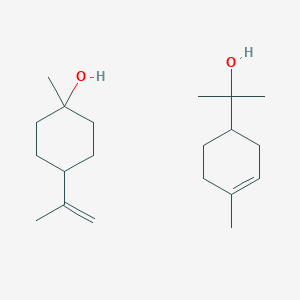

Terpineol is a naturally occurring unsaturated monocyclic monoterpenoid alcohol. It is found in over 150 plants and spices, including pine trees, lilacs, and citrus fruits . Terpineol is known for its pleasant scent reminiscent of lilacs and lime blossoms, making it a popular ingredient in perfumes, cosmetics, and aromatic scents . There are five common isomers of terpineol: alpha-, beta-, gamma-, delta-, and terpinen-4-ol, with alpha-terpineol and terpinen-4-ol being the most prevalent in nature .

准备方法

Terpineol can be extracted from natural sources or synthesized chemically. The extraction typically involves steam distillation or solvent extraction of essential oils, followed by purification processes . The most abundant source is turpentine oil, which is distilled to produce a mix of terpene alcohols, including terpineol .

Chemically, terpineol can be synthesized through the hydration of alpha-pinene, a terpene compound. This process involves the addition of water to alpha-pinene under acidic conditions, yielding terpineol as a product . Another method involves the biotransformation of monoterpenes such as limonene and alpha- and beta-pinenes using microbial processes .

化学反应分析

Terpineol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

Reduction: Terpineol can be reduced to produce dihydroterpineol using reducing agents like sodium borohydride.

Substitution: Terpineol can undergo substitution reactions to form esters, ethers, and other derivatives.

科学研究应用

Terpineol has a wide range of scientific research applications in chemistry, biology, medicine, and industry:

Chemistry: Terpineol is used as a solvent and a starting material for the synthesis of various chemical compounds.

Medicine: Terpineol has been studied for its potential therapeutic applications, including its anticancer, anticonvulsant, antiulcer, antihypertensive, and anti-nociceptive properties.

Industry: Terpineol is used in the manufacture of perfumes, cosmetics, soaps, and other fragranced products.

作用机制

The mechanism of action of terpineol involves its interaction with various molecular targets and pathways. For example, terpineol has been shown to disrupt bacterial cell membranes, leading to increased membrane permeability and cell death . It also interacts with membrane proteins and affects cell enzymes, inhibiting DNA synthesis . Additionally, terpineol’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

相似化合物的比较

Terpineol is unique among its isomers due to its widespread occurrence and diverse applications. Similar compounds include:

Terpineol stands out due to its combination of pleasant scent, biological properties, and wide range of applications in various industries.

生物活性

Natural terpineol, primarily known as α-terpineol, is a monoterpene alcohol found in various essential oils. Its biological activities have garnered significant attention due to its potential therapeutic effects across a range of health conditions. This article provides a comprehensive overview of the biological activities associated with α-terpineol, supported by case studies, research findings, and data tables.

1. Antimicrobial Activity

α-Terpineol exhibits notable antimicrobial properties, particularly against Gram-negative and Gram-positive bacteria.

Key Findings:

- A study demonstrated that the minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) of α-terpineol against Escherichia coli were both 0.78 μL/mL. The compound induced significant morphological changes in bacterial cells, such as cell wall rupture and cytoplasmic condensation, as observed through transmission electron microscopy (TEM) .

- Another study highlighted that α-terpineol can inhibit biofilm formation in Bacillus cereus, suggesting its utility in preventing bacterial colonization .

Table 1: Antimicrobial Efficacy of α-Terpineol

| Bacteria | MIC (μL/mL) | MBC (μL/mL) |

|---|---|---|

| Escherichia coli | 0.78 | 0.78 |

| Bacillus cereus | Not specified | Not specified |

2. Antioxidant Properties

α-Terpineol is recognized for its antioxidant capabilities, which may protect neuronal tissues from oxidative stress.

Research Insights:

- A study investigated the protective effects of α-terpineol on hippocampal neurons following cerebral ischemia in rats. The results indicated that α-terpineol administration significantly improved spatial memory and synaptic plasticity while reducing lipid peroxidation levels .

3. Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of α-terpineol are noteworthy, particularly in pain management.

Case Study:

- In a murine model of hypernociception induced by carrageenan, α-terpineol demonstrated dose-dependent inhibition of pain responses at doses of 25, 50, and 100 mg/kg. It also reduced neutrophil influx in pleurisy models, indicating its potential as an anti-inflammatory agent .

4. Other Biological Activities

Beyond antimicrobial and antioxidant effects, α-terpineol exhibits a variety of additional biological activities:

- Anticancer Activity: Preliminary studies suggest that terpenes like α-terpineol may possess anticancer properties through mechanisms such as induction of apoptosis and inhibition of tumor growth .

- Cardiovascular Benefits: There is evidence to suggest that α-terpineol may help regulate blood pressure and improve cardiovascular health by enhancing nitric oxide synthesis .

5. Conclusion

Natural terpineol is a compound with diverse biological activities that hold promise for therapeutic applications in various fields including antimicrobial treatments, neuroprotection, pain management, and potentially cancer therapy. Ongoing research is necessary to further elucidate its mechanisms of action and to explore its full potential in clinical settings.

属性

IUPAC Name |

2-(4-methylcyclohex-3-en-1-yl)propan-2-ol;1-methyl-4-prop-1-en-2-ylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11;1-8(2)9-4-6-10(3,11)7-5-9/h4,9,11H,5-7H2,1-3H3;9,11H,1,4-7H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGABGZGUMNDCSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)(C)O.CC(=C)C1CCC(CC1)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。